molecular formula C12H15BrF3NO B12117388 (4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine

(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine

Cat. No.: B12117388
M. Wt: 326.15 g/mol
InChI Key: WIWJRSYONFHWAQ-UHFFFAOYSA-N
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Description

(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and a trifluoromethoxymethyl-propyl amine group

Chemical Reactions Analysis

Scientific Research Applications

(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine involves its interaction with molecular targets through its bromine and trifluoromethoxymethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation, affecting the molecular pathways and targets involved .

Biological Activity

(4-Bromo-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromobenzyl group and a trifluoromethoxymethyl propyl chain, which contribute to its unique chemical properties. The presence of halogen atoms (bromine and trifluoromethyl) often enhances the lipophilicity and biological activity of organic compounds, making them more effective in interacting with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds have shown the following mechanisms:

  • Receptor Binding : Compounds with similar structures have been reported to bind with high affinity to multiple receptors, influencing cellular signaling pathways.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Modulation of Gene Expression : Evidence suggests that compounds like this can influence gene expression by interacting with transcription factors or chromatin remodeling complexes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, similar to other benzylamine derivatives known for their anticancer properties.
  • Antimicrobial Effects : The compound may possess antimicrobial properties, inhibiting the growth of certain bacteria or fungi.
  • Anti-inflammatory Effects : Given its structural similarities to known anti-inflammatory agents, it may modulate inflammatory responses.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialGrowth inhibition of pathogenic bacteria
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor activity of similar benzylamine derivatives. The results indicated that these compounds could inhibit cell growth in various cancer cell lines, demonstrating IC50 values ranging from 10 µM to 15 µM, suggesting that this compound could have comparable effects .
  • Mechanistic Insights : Molecular docking studies have shown that compounds structurally related to this compound bind effectively to the ATP-binding site of kinases involved in cancer progression. This binding is thought to inhibit kinase activity, leading to reduced tumor growth .
  • Inflammatory Response Modulation : Research on related compounds has demonstrated their ability to modulate TNF-alpha signaling pathways, which are crucial in inflammatory responses. This suggests that this compound may also play a role in reducing inflammation .

Properties

Molecular Formula

C12H15BrF3NO

Molecular Weight

326.15 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(trifluoromethoxy)butan-2-amine

InChI

InChI=1S/C12H15BrF3NO/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3

InChI Key

WIWJRSYONFHWAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(F)(F)F)NCC1=CC=C(C=C1)Br

Origin of Product

United States

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